2-Cyclohexyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)ethan-1-ol
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Overview
Description
2-Cyclohexyl-1-[(1R,2R,3R,5S)-2,6,6-trimethylbicyclo[311]heptan-3-yl]ethanol is a complex organic compound with a unique bicyclic structure This compound is characterized by its cyclohexyl group and a bicyclo[311]heptane moiety, which is further substituted with a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-1-[(1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]ethanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the bicyclic core: The bicyclo[3.1.1]heptane core can be synthesized through a Diels-Alder reaction between a suitable diene and a dienophile.
Introduction of the cyclohexyl group: The cyclohexyl group can be introduced via a Grignard reaction or a Friedel-Crafts alkylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-1-[(1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form different alcohol derivatives using reducing agents such as NaBH4 or LiAlH4.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and other reducing agents under anhydrous conditions.
Substitution: SOCl2, PBr3, and other halogenating agents under reflux conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
2-Cyclohexyl-1-[(1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]ethanol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-1-[(1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]ethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s unique bicyclic structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pinocampheol: A similar bicyclic compound with a hydroxyl group, known for its use in organic synthesis and as a fragrance component.
Isopinocampheol: Another bicyclic alcohol with similar chemical properties and applications.
Dehydroisocarveol: A related compound with a similar bicyclic structure, used in the synthesis of other organic molecules.
Uniqueness
2-Cyclohexyl-1-[(1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]ethanol is unique due to its specific substitution pattern and the presence of the cyclohexyl group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C18H32O |
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Molecular Weight |
264.4 g/mol |
IUPAC Name |
2-cyclohexyl-1-[(1R,2R,3R,5S)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]ethanol |
InChI |
InChI=1S/C18H32O/c1-12-15(10-14-11-16(12)18(14,2)3)17(19)9-13-7-5-4-6-8-13/h12-17,19H,4-11H2,1-3H3/t12-,14+,15+,16+,17?/m0/s1 |
InChI Key |
DXFKYNVADLISDT-YJXWCJTASA-N |
Isomeric SMILES |
C[C@H]1[C@@H](C[C@@H]2C[C@H]1C2(C)C)C(CC3CCCCC3)O |
Canonical SMILES |
CC1C(CC2CC1C2(C)C)C(CC3CCCCC3)O |
Origin of Product |
United States |
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